Technical Guide: 2-(3-Bromophenoxy)aniline (CID 28401734)
Technical Guide: 2-(3-Bromophenoxy)aniline (CID 28401734)
This in-depth technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(3-Bromophenoxy)aniline (PubChem CID 28401734).[1]
A Privileged Diaryl Ether Scaffold for Medicinal Chemistry
Executive Summary
2-(3-Bromophenoxy)aniline (CAS: 1019442-00-2) acts as a critical intermediate in the synthesis of bioactive diaryl ethers. Structurally, it consists of an aniline moiety linked via an ether bridge to a meta-brominated phenyl ring.[1] This "vicinal diaryl" architecture is a privileged scaffold in drug discovery, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.[1]
For researchers, this molecule offers two distinct vectors for diversification:
-
The Primary Amine (-NH₂): Available for amide coupling, sulfonylation, or heterocyclization (e.g., into dibenzoxazepines).[1]
-
The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 2-(3-Bromophenoxy)aniline |
| PubChem CID | 28401734 |
| CAS Number | 1019442-00-2 |
| Molecular Formula | C₁₂H₁₀BrNO |
| SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br |
| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |
Physicochemical Properties
Data derived from computational consensus and structural analogs.
| Property | Value | Significance |
| Molecular Weight | 264.12 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; likely requires formulation optimization for bioavailability. |
| H-Bond Donors | 1 (NH₂) | Key interaction point for receptor binding pockets. |
| H-Bond Acceptors | 2 (O, N) | Facilitates hydrogen bonding networks.[1] |
| Rotatable Bonds | 2 | Low flexibility suggests favorable entropy of binding. |
Synthetic Methodology
The synthesis of 2-(3-Bromophenoxy)aniline is a two-stage process involving a Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
Caption: Two-step synthesis via SNAr coupling and Nitro reduction. Step 1 requires anhydrous conditions to prevent hydrolysis.
Detailed Protocol
Step 1: Ether Linkage Formation (
)
The electron-withdrawing nitro group at the ortho position of 2-chloronitrobenzene activates the ring for nucleophilic attack by the phenoxide.
-
Reagents: 2-Chloronitrobenzene (1.0 eq), 3-Bromophenol (1.1 eq), Potassium Carbonate (
, 2.0 eq).[1] -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Procedure:
-
Dissolve 3-bromophenol in DMF under nitrogen atmosphere.
-
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Add 2-chloronitrobenzene and heat the mixture to 90–100°C for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the chloro-starting material.[1]
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1]
-
Step 2: Chemoselective Reduction (Bechamp Reduction)
We use Iron (Fe) reduction to avoid dehalogenation of the bromine atom, which can occur with catalytic hydrogenation (
-
Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq).[1] -
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Suspend the nitro compound in EtOH/Water.[1]
-
Add Fe powder and
.[1] -
Reflux vigorously (80°C) for 2–4 hours.
-
Validation: The yellow color of the nitro compound fades to a pale brown/colorless solution.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate and extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol or Column Chromatography.[1]
-
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to orient substituents in a non-planar geometry, mimicking the twist found in bioactive peptides and biaryls.[1]
Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree highlighting the three functional vectors for drug design optimization.
Key Application Areas
-
Kinase Inhibitors: The aniline nitrogen often serves as the "hinge binder" (forming H-bonds with the ATP-binding pocket of kinases), while the bromophenyl group extends into the hydrophobic back-pocket.
-
COX-2 Inhibitors: Diaryl ethers are bioisosteres of the diaryl ketones found in NSAIDs like Bromfenac . While Bromfenac uses a benzoyl linkage, the phenoxy ether offers improved metabolic stability against carbonyl reductases.[1]
-
Agrochemicals: The scaffold is homologous to diphenyl ether herbicides (e.g., Aclonifen), which inhibit protoporphyrinogen oxidase (PPO).[1]
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1]
-
Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste (halogenated).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28401734, 2-(3-Bromophenoxy)aniline.[1] Retrieved from [Link]
-
Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review.[1] MedChemComm.[1][2] Retrieved from [Link]
-
Hume, P. A. (2016). Applications of Iron/Ammonium Chloride (Fe/NH4Cl) in Organic Synthesis.[1] Synthesis.[1][3][4][5][6][7][8][9] (Standard protocol for chemoselective nitro reduction).
-
Corteva Agriscience (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies. Journal of Agricultural and Food Chemistry.[1][10] Retrieved from [Link]
Sources
- 1. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. gauthmath.com [gauthmath.com]
- 4. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 5. vaia.com [vaia.com]
- 6. Medicinal chemistry of vicinal diaryl scaffold: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
